molecular formula C12H12O B1409112 [1-(4-Ethynylphenyl)cyclopropyl]methanol CAS No. 1678527-86-0

[1-(4-Ethynylphenyl)cyclopropyl]methanol

Cat. No.: B1409112
CAS No.: 1678527-86-0
M. Wt: 172.22 g/mol
InChI Key: XTHVKPCBOJBJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Ethynylphenyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with an ethynyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethynylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of an ethynyl-substituted phenyl compound followed by the introduction of a methanol group. One common method involves the reaction of 4-ethynylbenzaldehyde with diazomethane to form the cyclopropyl intermediate, which is then reduced to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Ethynylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the ethynyl group, to form a variety of substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Ethynylphenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl and ethynyl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which [1-(4-Ethynylphenyl)cyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl and ethynyl groups can engage in specific binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

    [1-(4-Ethynylphenyl)cyclopropyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [1-(4-Ethynylphenyl)cyclopropyl]acetone: Contains an acetone group instead of methanol.

    [1-(4-Ethynylphenyl)cyclopropyl]amine: Features an amine group in place of methanol.

Uniqueness: The uniqueness of [1-(4-Ethynylphenyl)cyclopropyl]methanol lies in its combination of a cyclopropyl group with an ethynyl-substituted phenyl ring and a methanol moiety. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[1-(4-ethynylphenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6,13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHVKPCBOJBJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Reactant of Route 4
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(4-Ethynylphenyl)cyclopropyl]methanol
Reactant of Route 6
[1-(4-Ethynylphenyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.